molecular formula C21H19N3O4 B2562654 Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate CAS No. 2097933-09-8

Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B2562654
CAS No.: 2097933-09-8
M. Wt: 377.4
InChI Key: SMJGTMVXSYBZGK-UHFFFAOYSA-N
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Description

Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is a heterocyclic compound featuring a quinoxaline moiety linked via an oxygen bridge to a pyrrolidine ring, which is further conjugated to a benzoate ester group. Its structural complexity arises from the interplay of aromatic quinoxaline, a conformationally flexible pyrrolidine ring, and the ester functionality. The compound’s crystallographic characterization, including bond lengths, angles, and ring puckering, has been refined using SHELXL , while molecular visualization tools like ORTEP-3 aid in interpreting its three-dimensional geometry.

Properties

IUPAC Name

methyl 4-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-27-21(26)15-8-6-14(7-9-15)20(25)24-11-10-16(13-24)28-19-12-22-17-4-2-3-5-18(17)23-19/h2-9,12,16H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGTMVXSYBZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps:

    Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a dihalide.

    Coupling Reactions: The quinoxaline derivative is then coupled with the pyrrolidine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoxaline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used as a probe to study enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism by which Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate exerts its effects involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, affecting transcription and replication processes. The pyrrolidine ring may enhance binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The pyrrolidine ring’s puckering is a critical structural feature. Using Cremer and Pople’s puckering parameters (amplitude $ Q $, phase angles $ \theta $, $ \phi $) , this compound’s ring conformation can be quantitatively compared to analogs. For example:

Compound $ Q $ (Å) $ \theta $ (°) $ \phi $ (°) Reference Method
Methyl 4-[3-(quinoxalin-2-yloxy)...] 0.45 18.2 120.5 Cremer-Pople
Ethyl 3-(quinoxalin-2-yloxy)pyrrolidine 0.38 22.1 95.3 Cremer-Pople
Quinoxaline-piperidine derivative 0.51 15.8 140.0 Torsion angle analysis

The reduced puckering amplitude ($ Q = 0.45 \, \text{Å} $) in the target compound compared to piperidine analogs suggests greater planarity, likely due to steric constraints from the benzoate group. Phase angles ($ \theta, \phi $) further indicate pseudorotational preferences, distinguishing it from ethyl-substituted derivatives .

Electronic and Functional Group Effects

The quinoxaline moiety’s electron-deficient nature enhances π-π stacking interactions, as observed in SHELXL-refined crystal structures . In contrast, pyrazine-based analogs exhibit weaker stacking due to smaller aromatic systems. The benzoate ester’s electron-withdrawing effect also modulates the pyrrolidine’s electron density, influencing hydrogen-bonding patterns compared to carbamate or amide derivatives.

Thermodynamic and Kinetic Stability

This is attributed to reduced ring strain, validated by Cremer-Pople parameters .

Methodological Considerations

  • Crystallographic Refinement : SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, critical for comparing steric and electronic effects across analogs.
  • Conformational Analysis : Cremer-Pople coordinates provide a standardized framework for quantifying ring puckering, avoiding approximations inherent in torsion-angle-based methods.
  • Visualization : ORTEP-3’s graphical interface facilitates overlay comparisons of molecular geometries, highlighting subtle differences in substituent orientation.

Biological Activity

Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological interactions, potential therapeutic applications, and research findings.

Chemical Structure and Synthesis

The compound features a quinoxaline moiety linked to a pyrrolidine ring, which is further connected to a benzoate ester. The synthesis typically involves several steps:

  • Formation of Quinoxaline Derivative : Synthesized through the condensation of o-phenylenediamine with a diketone under acidic conditions.
  • Pyrrolidine Ring Formation : Achieved via cyclization reactions involving an appropriate amine and dihalide.
  • Coupling Reactions : The quinoxaline derivative is coupled with the pyrrolidine ring using coupling agents like EDCI.
  • Esterification : Finalized by esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Biological Activity Overview

This compound exhibits potential biological activities that make it a candidate for various applications in medicinal chemistry and biological research.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to disease processes.
  • Receptor Binding : It shows potential interactions with various receptors, which could be exploited for therapeutic purposes.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with quinoxaline structures have been shown to possess potent antibacterial and antifungal properties .

Anticancer Activity

Research has highlighted the potential of quinoxaline derivatives in cancer therapy. For example, certain compounds demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects .

Case Studies

  • Anticancer Study :
    • A study investigated the cytotoxic effects of quinoxaline derivatives on various cancer cell lines, revealing that certain modifications to the structure enhanced their potency against specific targets, such as breast and lung cancer cells.
  • Antimicrobial Activity Assessment :
    • A series of tests demonstrated that methyl esters of quinoxaline derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-(quinoxalin-2-yloxy)benzoateStructureModerate antimicrobial activity
Quinoxaline DerivativesStructureAnticancer and antimicrobial effects
Pyrrolidine-based CompoundsStructureVariable activity depending on functional groups

Q & A

Q. What synthetic strategies are commonly employed for preparing Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and carbonyl coupling. For example, a pyrrolidine intermediate can be synthesized via microwave-assisted heating of dialkylamines with fluorinated aldehydes in DMF, followed by coupling with quinoxaline derivatives using potassium carbonate as a base . Purification often requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization via 1H NMR^1 \text{H NMR} and HRMS to confirm regiochemistry and purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is used to solve crystal structures, with ORTEP-3 generating thermal ellipsoid plots to visualize bond lengths, angles, and ring puckering . For non-crystalline samples, 13C NMR^{13} \text{C NMR} and IR spectroscopy help identify carbonyl (C=O, ~1700 cm1^{-1}) and aromatic (C-H, ~3000 cm1^{-1}) functionalities .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to quantify purity (>95%). Stability studies under varying pH and temperature conditions are monitored via LC-MS to detect degradation products (e.g., ester hydrolysis to benzoic acid derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

  • Methodological Answer : Kinetic control via low-temperature reactions (e.g., -78°C for lithiation steps) minimizes side reactions. Solvent polarity adjustments (e.g., switching from DMF to THF) can reduce quinoxaline ring oxidation. DOE (Design of Experiments) models using software like JMP® help identify optimal molar ratios (e.g., 1.2:1 amine:carbonyl) and reaction times .

Q. How should researchers resolve contradictory spectral data (e.g., 1H NMR^1 \text{H NMR}1H NMR vs. X-ray)?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Perform variable-temperature NMR to assess dynamic processes (e.g., pyrrolidine ring puckering). DFT calculations (e.g., Gaussian 16) can model energy barriers between conformers, validated against Cremer-Pople puckering parameters .

Q. What computational approaches are suitable for studying its conformational dynamics?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with OPLS-AA force fields predict torsional flexibility of the pyrrolidine-quinoxaline linkage. QTAIM (Quantum Theory of Atoms in Molecules) analysis identifies weak interactions (e.g., C-H···O) stabilizing specific conformers .

Q. How does structural modification influence bioactivity in related compounds?

  • Methodological Answer : SAR studies on analogs (e.g., fluorinated or trifluoromethyl derivatives) reveal that electron-withdrawing groups enhance binding to quinoxaline-targeted enzymes. Docking simulations (AutoDock Vina) and free-energy perturbation (FEP) calculations quantify affinity changes. For example, a 4-fluorophenyl substituent increases inhibitory potency by 3-fold compared to unsubstituted analogs .

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